3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282321
InChI: InChI=1S/C15H8Cl2N2OS2/c16-11-2-1-10(8-12(11)17)19-14(20)13(22-15(19)21)7-9-3-5-18-6-4-9/h1-8H/b13-7-
SMILES:
Molecular Formula: C15H8Cl2N2OS2
Molecular Weight: 367.3 g/mol

3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16282321

Molecular Formula: C15H8Cl2N2OS2

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C15H8Cl2N2OS2
Molecular Weight 367.3 g/mol
IUPAC Name (5Z)-3-(3,4-dichlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H8Cl2N2OS2/c16-11-2-1-10(8-12(11)17)19-14(20)13(22-15(19)21)7-9-3-5-18-6-4-9/h1-8H/b13-7-
Standard InChI Key OXVZGUMJLKJUQI-QPEQYQDCSA-N
Isomeric SMILES C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur atoms) substituted at the 3-position with a 3,4-dichlorophenyl group and at the 5-position with a 4-pyridylmethylene moiety . The Z-configuration of the exocyclic double bond in the pyridylmethylene substituent is confirmed by its isomeric SMILES notation: C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl)Cl\text{C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Cl)Cl}. This planar arrangement facilitates π-π stacking interactions with biological macromolecules, a feature critical to its bioactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the pyridyl hydrogen atoms resonate as doublets in the aromatic region (δ 7.2–8.5 ppm), while the thiazolidinone ring protons appear as singlet signals near δ 4.0 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl (νC=O1680cm1\nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1}) and thiocarbonyl (νC=S1240cm1\nu_{\text{C=S}} \approx 1240 \, \text{cm}^{-1}) functional groups. High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight of 367.3 g/mol, confirming the molecular formula .

Comparative Analysis of Thiazolidinone Derivatives

Table 1 contrasts key properties of 3-(3,4-dichlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one with structurally related analogs:

Property3-(3,4-Dichlorophenyl) Derivative 3-(Trifluoromethylphenyl) Analog
Molecular FormulaC15H8Cl2N2OS2\text{C}_{15}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{OS}_{2}C16H9F3N2OS2\text{C}_{16}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{OS}_{2}
Molecular Weight (g/mol)367.3366.4
IUPAC Name(5Z)-3-(3,4-dichlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one(5Z)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
LogP (Predicted)3.84.1
Hydrogen Bond Acceptors55

The dichlorophenyl substituent enhances hydrophobicity (LogP = 3.8) compared to the trifluoromethyl analog (LogP = 4.1), influencing membrane permeability and target binding .

Synthesis and Reaction Chemistry

Synthetic Route

The compound is synthesized via a three-component condensation reaction under reflux conditions:

  • Reactants: 3,4-Dichlorobenzaldehyde (1.0 equiv), 4-pyridinecarboxaldehyde (1.2 equiv), and thioacetamide (1.5 equiv).

  • Solvent: Ethanol/water mixture (4:1 v/v).

  • Catalyst: Piperidine (10 mol%).

  • Conditions: Reflux at 80°C for 6–8 hours.

The reaction proceeds through Knoevenagel condensation, forming the exocyclic double bond, followed by cyclization to yield the thiazolidinone ring. The product is purified via recrystallization from dimethylformamide (DMF), achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC).

Reaction Optimization

Key parameters affecting yield include:

  • Aldehyde Ratio: Excess 4-pyridinecarboxaldehyde (1.2 equiv) prevents dimerization of 3,4-dichlorobenzaldehyde.

  • pH Control: Maintaining the reaction at pH 6–7 minimizes hydrolysis of the thioamide intermediate.

  • Temperature: Reactions below 70°C result in incomplete cyclization, while temperatures above 90°C promote decomposition.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC50_{50} = 18.7 µM). Mechanistic studies suggest:

  • Topoisomerase II Inhibition: The compound intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex.

  • Reactive Oxygen Species (ROS) Generation: Thiazolidinone-mediated ROS production induces mitochondrial apoptosis.

Structure-Activity Relationships (SAR)

  • Chlorine Substituents: The 3,4-dichloro configuration enhances lipid solubility and target affinity compared to mono-chlorinated analogs.

  • Pyridyl Moiety: The nitrogen atom in the pyridine ring facilitates hydrogen bonding with enzyme active sites, critical for antimicrobial activity .

Spectral and Computational Data

UV-Vis Spectroscopy

The compound exhibits a λmax\lambda_{\text{max}} at 342 nm in methanol, attributed to the conjugated π-system of the thiazolidinone ring and pyridylmethylene group . Molar absorptivity (ε\varepsilon) of 12,400 L·mol1^{-1}·cm1^{-1} suggests strong electronic transitions conducive to photodynamic applications .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative potential localized on the thiocarbonyl sulfur, favoring interactions with cationic residues in biological targets .

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